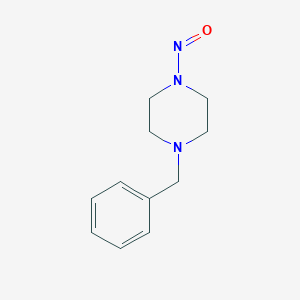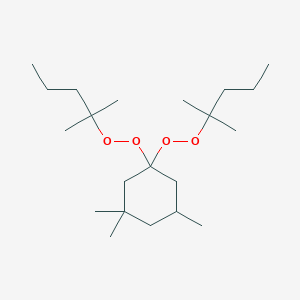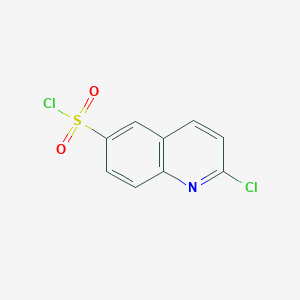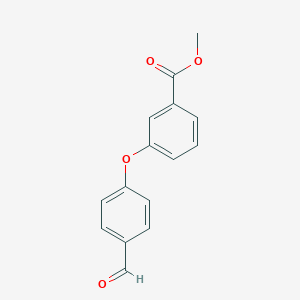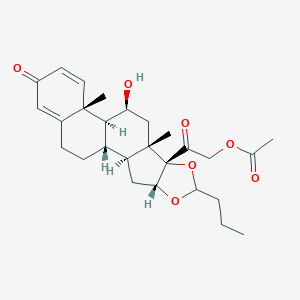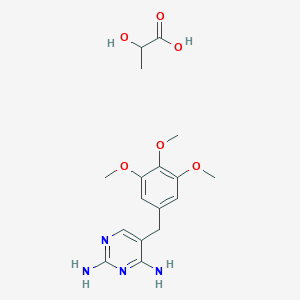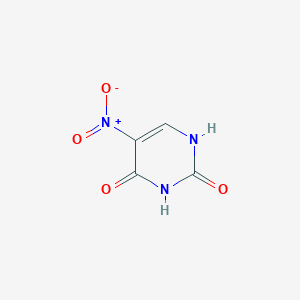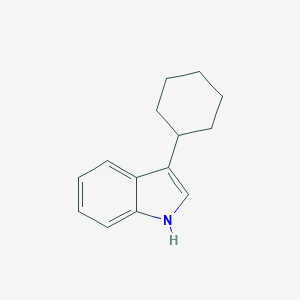
1-Méthyl-4-phénylpipéridin-4-ol
Vue d'ensemble
Description
1-Methyl-4-phenylpiperidin-4-ol (MPP+) is a chemical compound that has been extensively studied due to its involvement in Parkinson's disease. MPP+ is a neurotoxin that selectively damages dopaminergic neurons, leading to the characteristic motor symptoms of Parkinson's disease.
Applications De Recherche Scientifique
Analyse chromatographique
Le 1-méthyl-4-phénylpipéridin-4-ol peut être analysé en utilisant une méthode de chromatographie liquide haute performance (CLHP) en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique . Pour les applications compatibles avec la spectrométrie de masse (MS), l'acide phosphorique doit être remplacé par de l'acide formique .
Synthèse de dérivés de pipéridine
Les pipéridines, y compris le this compound, font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Applications pharmaceutiques
Les applications pharmaceutiques des pipéridines synthétiques et naturelles, y compris le this compound, ont été abordées dans la littérature scientifique récente . Ces composés sont évalués pour leur potentiel en tant que médicaments .
Évaluation biologique
L'évaluation biologique de médicaments potentiels contenant la fraction pipéridine, tels que le this compound, est un domaine de recherche actif . Cela comprend l'étude de leur activité biologique et de leur activité pharmacologique .
Recherche sur le traitement du VIH
Une série de nouveaux dérivés de pipéridin-4-ol, y compris le this compound, ont été conçus, synthétisés et évalués pour un traitement potentiel du VIH
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Piperidones, which are related to 1-Methyl-4-phenylpiperidin-4-ol, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
1-Methyl-4-phenylpiperidin-4-ol, also known as Desmethylprodine, is primarily targeted at the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, which is crucial for HIV-1 entry into cells . The interaction is believed to involve a strong salt-bridge interaction anchored by a basic nitrogen atom present in the compound . This interaction can potentially block the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-4-phenylpiperidin-4-ol is the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s solubility in chloroform, dichloromethane, and ethyl acetate suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 1-Methyl-4-phenylpiperidin-4-ol is the prevention of HIV-1 entry into cells . This can potentially slow the progression of the infection and improve the response to treatment .
Action Environment
The action of 1-Methyl-4-phenylpiperidin-4-ol is likely influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . .
Analyse Biochimique
Biochemical Properties
1-Methyl-4-phenylpiperidin-4-ol has a molecular weight of 191.27 and a predicted density of 1.079±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate As an intermediate of Meperidine, it may interact with various enzymes, proteins, and other biomolecules during the synthesis of Meperidine .
Cellular Effects
Piperidin-4-ol derivatives, which include 1-Methyl-4-phenylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds showed antagonistic activities against CCR5, a coreceptor for HIV-1 entry .
Molecular Mechanism
The exact molecular mechanism of 1-Methyl-4-phenylpiperidin-4-ol is not well-understood due to limited research. As a derivative of piperidin-4-ol, it may share similar mechanisms with other piperidin-4-ol compounds. For instance, some piperidin-4-ol derivatives have been found to exhibit CCR5 antagonistic activities, suggesting that they may exert their effects through interactions with the CCR5 receptor .
Propriétés
IUPAC Name |
1-methyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197993 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-68-3 | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



